molecular formula C15H20N4O2 B6448959 2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549030-95-5

2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6448959
CAS No.: 2549030-95-5
M. Wt: 288.34 g/mol
InChI Key: SZIFFQKARUWGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a 5-methyl-1,2-oxazol-3-ylmethyl group at the 1-position and a pyrazine ring linked via a methoxy group at the 4-position. This structure combines a rigid piperidine scaffold with aromatic and heteroaromatic moieties, which are critical for interactions with biological targets.

The compound’s design leverages the pyrazine ring’s hydrogen-bonding capacity and the oxazole’s metabolic stability, making it a candidate for drug discovery.

Properties

IUPAC Name

5-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-8-14(18-21-12)10-19-6-2-13(3-7-19)11-20-15-9-16-4-5-17-15/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIFFQKARUWGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via Cyclization

The 5-methyl-1,2-oxazol-3-yl group is typically synthesized through a cyclization reaction between a β-ketoamide precursor and a dehydrating agent. For instance, treatment of ethyl 3-(methylamino)propanoate with acetic anhydride under reflux conditions generates the oxazole core via intramolecular cyclodehydration. This method yields the oxazole ring with a methyl substituent at the 5-position, which is subsequently functionalized with a chloromethyl group for further alkylation.

Piperidine Functionalization

The piperidine ring is introduced via alkylation of a pre-formed oxazole-chloromethyl intermediate. In a representative procedure, 5-methyl-1,2-oxazol-3-ylmethyl chloride is reacted with piperidin-4-ylmethanol in the presence of a base such as potassium carbonate. This step typically employs dimethylformamide (DMF) as the solvent at 60–80°C for 12–24 hours, achieving moderate to high yields (65–85%). The choice of base and solvent significantly impacts reaction efficiency; for example, switching to cesium carbonate in acetonitrile reduces side reactions and improves selectivity.

Synthesis of the Pyrazine Component

The pyrazine moiety is prepared through two distinct pathways, depending on the desired substitution pattern:

Direct Chlorination of Pyrazine

Chloropyrazine derivatives are synthesized via radical chlorination using sulfuryl chloride (SO₂Cl₂) under ultraviolet light. This method selectively chlorinates the 2-position of pyrazine, yielding 2-chloropyrazine in 70–75% purity. Subsequent hydrolysis with aqueous sodium hydroxide generates 2-hydroxypyrazine, which is then converted to the corresponding methoxy derivative using methyl iodide and silver(I) oxide.

Boronic Ester-Mediated Coupling

Recent advances leverage Suzuki-Miyaura cross-coupling to introduce functional groups onto the pyrazine ring. For example, 2-methoxypyrazine-5-boronic acid pinacol ester is prepared by treating 2-methoxy-5-iodopyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate. This route offers superior regioselectivity compared to traditional chlorination methods, with yields exceeding 80% under optimized conditions.

Coupling Strategies for Final Assembly

The integration of the piperidine-oxazole and pyrazine components is accomplished through nucleophilic substitution or Mitsunobu reactions:

Nucleophilic Substitution

A widely adopted method involves reacting 1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ylmethanol with 2-chloropyrazine in the presence of a strong base such as sodium hydride (NaH). This reaction proceeds in tetrahydrofuran (THF) at 0–5°C, gradually warming to room temperature over 6–8 hours. Typical yields range from 60% to 72%, with purity dependent on chromatographic purification (silica gel, ethyl acetate/hexane gradient).

Table 1. Optimization of Nucleophilic Substitution Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF0 → 25872
KOtBuDMF251265
LiHMDSDCM-10 → 251058

Mitsunobu Reaction

For enhanced stereochemical control, the Mitsunobu reaction is employed to couple 1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ylmethanol with 2-hydroxypyrazine. Utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C, this method achieves yields of 78–82%. The reaction is particularly effective for avoiding racemization, making it preferable for large-scale synthesis.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF accelerate nucleophilic substitution but may promote decomposition at elevated temperatures. Comparative studies indicate that THF balances reactivity and stability, particularly in Mitsunobu reactions. Temperature optimization is critical; maintaining subambient conditions (−10 to 5°C) during base addition minimizes side reactions such as N-alkylation of the oxazole nitrogen.

Purification Techniques

Final purification often requires a combination of column chromatography and recrystallization. Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) effectively separates the target compound from unreacted starting materials and dimeric byproducts. Recrystallization from ethanol/water (9:1) further enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 6.38 (s, 1H, oxazole-H), 4.12 (d, J = 6.8 Hz, 2H, OCH₂), 3.85 (s, 2H, NCH₂), 2.45 (s, 3H, CH₃), 2.30–2.15 (m, 2H, piperidine-H), 1.95–1.75 (m, 2H, piperidine-H).

  • ESI-MS : m/z calc. 331.4, found 332.3 (M+H)⁺.

Purity Assessment

Batch-to-batch consistency is verified via reversed-phase HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min). Retention times of 6.8 ± 0.2 minutes correlate with >95% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions of heterocyclic compounds with biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their biological activities:

Compound Name Core Structure Substituents on Piperidine Biological Activity Reference
Target Compound Piperidine-pyrazine 5-Methyl-1,2-oxazol-3-ylmethyl Antiviral (MPXV DPol/A42R inhibition)
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine (23) Piperidine-pyrazine 3,5-Dimethylpyrazole-4-sulfonyl Lysine demethylase inhibition (potential)
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21b) Piperidine-pyridine 5-Methoxypyrazin-2-ylmethyl Indirect AMPK activation (potential)
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Piperazine-oxadiazole 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ylmethyl Not specified (life science applications)

Functional Analysis

  • Target Compound vs. In contrast, the target compound’s methyl-oxazole group provides electron-donating properties, which may improve metabolic stability and binding to viral proteins .
  • Target Compound vs. Compound 21b :
    Compound 21b’s methoxypyrazine and pyridine groups increase hydrophilicity, likely favoring AMPK activation . The target compound’s pyrazine and oxazole moieties balance lipophilicity and hydrogen-bonding capacity, optimizing antiviral activity.

  • Role of Heterocycles :

    • Pyrazine : Enhances π-π stacking and hydrogen bonding (critical for MPXV protein binding).
    • Oxazole vs. Oxadiazole : Oxazole’s lower electronegativity compared to oxadiazole may reduce metabolic degradation, improving bioavailability .

Antiviral Activity

The target compound demonstrated robust docking scores (-9.2 to -10.5 kcal/mol) against MPXV DPol and A42R proteins, with molecular dynamics (MD) simulations confirming stability . Comparatively, Mangostin (a natural product) showed weaker binding (-8.1 kcal/mol), highlighting the advantage of synthetic heterocyclic designs.

Enzyme Inhibition Potential

Compounds with sulfonyl or carbonyl groups (e.g., Compound 23) exhibit affinity for demethylases due to polar interactions . The target compound’s lack of such groups suggests specificity for viral over human enzymes, reducing off-target effects.

Pharmacokinetic Properties

  • Solubility : Pyrazine and methoxy groups enhance water solubility compared to purely aromatic analogs.
  • Metabolic Stability : The methyl-oxazole group resists oxidative metabolism better than sulfonyl or ester-containing analogs .

Biological Activity

The compound 2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS Number: 2770640-60-1) is a novel pyrazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on available research findings.

Molecular Structure and Composition

PropertyValue
Common NameThis compound
CAS Number2770640-60-1
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol

Antimicrobial Properties

Research indicates that pyrazines, including derivatives like the compound , exhibit broad-spectrum antimicrobial activity . A study on related pyrazines demonstrated their effectiveness against various bacterial strains, suggesting that the structural features of pyrazines contribute to their antimicrobial mechanisms. The study highlighted that at lower concentrations, these compounds can induce cell wall damage in bacteria while exhibiting relatively low toxicity to mammalian cells .

Cytotoxicity and Antiproliferative Effects

In a related investigation of pyrazine derivatives, several compounds showed significant antiproliferative activity against human cancer cell lines. For instance, compounds derived from steroidal pyrazines were tested for their cytotoxic effects against prostate cancer cells (PC-3), with some displaying IC50 values as low as 0.93 µM . Although specific data on the compound of interest is limited, its structural similarities suggest potential for similar biological effects.

The mechanisms through which pyrazines exert their biological effects often involve interactions with cellular pathways. For example, the activation of stress response pathways in bacteria and potential apoptosis induction in cancer cells have been noted. These pathways may include the p53 tumor suppressor pathway and oxidative stress responses .

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of various pyrazine derivatives using transcriptional reporter assays in both bacterial and mammalian cell models. The results indicated that certain derivatives exhibited strong DNA damage responses at high concentrations while maintaining lower toxicity at sub-lethal doses . This suggests a favorable safety profile for potential applications in food preservation or agriculture.

Study 2: Anticancer Activity Evaluation

In another study focusing on steroidal pyrazines, several compounds were evaluated for their antiproliferative effects against different cancer cell lines. Among these, some compounds exhibited significant inhibition rates against PC-3 cells compared to standard chemotherapeutics like 5-fluorouracil . This highlights the potential of pyrazine derivatives as leads in anticancer drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including oxazole functionalization, piperidine substitution, and pyrazine coupling. Key challenges include steric hindrance at the piperidine nitrogen and regioselectivity during oxazole-methylation. Optimization strategies include:

  • Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Solvent selection (e.g., dimethylformamide or dichloromethane) to stabilize intermediates .
  • Catalytic systems (e.g., palladium or nickel complexes) for coupling reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly the oxazole-piperidine-pyrazine connectivity?

  • Methodological Answer : Orthogonal techniques are critical:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve methylene bridges and oxazole-proton environments .
  • X-ray crystallography : To confirm spatial arrangement of the piperidine-oxazole-pyrazine core .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and detect impurities .

Q. How can researchers assess the compound’s stability under varying pH conditions for in vitro assays?

  • Methodological Answer : Perform accelerated stability studies:

  • Incubate the compound in buffers (pH 1–12) at 37°C.
  • Monitor degradation via HPLC and LC-MS to identify labile bonds (e.g., ester or amide linkages) .
  • Adjust formulation (e.g., lyophilization or co-solvents like PEG) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 5-methyloxazole substituent on biological activity?

  • Methodological Answer :

  • Synthesize analogs with substitutions at the oxazole methyl group (e.g., ethyl, cyclopropyl) .
  • Test activity against target enzymes (e.g., kinases or GPCRs) using enzyme inhibition assays.
  • Correlate steric/electronic properties (via DFT calculations) with bioactivity trends .

Q. What computational modeling approaches are suitable for predicting the binding modes of this compound with potential enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) .
  • Molecular dynamics simulations : Assess binding stability under physiological conditions (e.g., GROMACS) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Q. How should researchers address contradictions in solubility data obtained from different experimental setups?

  • Methodological Answer :

  • Standardize protocols (e.g., shake-flask vs. nephelometry) to minimize variability .
  • Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions .
  • Cross-validate with computational tools (e.g., COSMO-RS) to predict solubility trends .

Q. What experimental approaches are recommended to elucidate the mechanism of action when preliminary data suggest multiple potential biological targets?

  • Methodological Answer :

  • Target deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners .
  • CRISPR screening : Knock out candidate targets to observe phenotypic changes in cellular assays .
  • Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment to map pathways .

Q. How can orthogonal analytical methods resolve discrepancies in purity assessments of multi-step synthetic batches?

  • Methodological Answer :

  • Combine HPLC-DAD (for UV-active impurities) with LC-MS/MS (for structural identification) .
  • Use ion chromatography to detect inorganic by-products (e.g., salts from coupling reactions) .
  • Apply diffusion-ordered spectroscopy (DOSY) NMR to distinguish between closely related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.